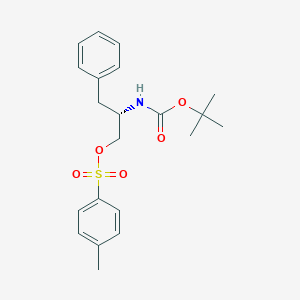

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate

Vue d'ensemble

Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amine group and a 4-methylbenzenesulfonate ester. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate typically involves the protection of the amine group with a Boc group and the subsequent esterification with 4-methylbenzenesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents is optimized to ensure scalability and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

Deprotection of Boc Group: Common reagents include trifluoroacetic acid (TFA) or hydrochloric acid in methanol.

Ester Hydrolysis: Sodium hydroxide or hydrochloric acid can be used under aqueous conditions.

Major Products Formed

Deprotection: Removal of the Boc group yields the free amine.

Hydrolysis: Hydrolysis of the ester yields the corresponding alcohol and sulfonic acid.

Applications De Recherche Scientifique

Organic Synthesis

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate serves as an important intermediate in organic synthesis. Its applications include:

- Peptide Synthesis : The Boc group allows for the selective protection of amino groups during peptide synthesis. This is crucial for synthesizing peptides with specific sequences and functionalities .

- Tosylation Reactions : The sulfonate group in this compound can facilitate tosylation reactions, which are essential for converting alcohols into better leaving groups for nucleophilic substitution reactions. This property enhances the versatility of the compound in synthetic pathways .

Pharmaceutical Development

The pharmaceutical industry utilizes this compound for various purposes:

- Drug Design : The compound's structural features make it a candidate for designing new drugs, particularly in creating inhibitors that target specific enzymes or receptors. Its ability to form stable complexes with biological targets can lead to effective therapeutic agents .

- Bioactive Molecule Synthesis : It plays a role in synthesizing bioactive molecules that exhibit pharmacological properties. For instance, derivatives of this compound have been explored for their potential anti-cancer activities due to their ability to modulate biological pathways .

Biochemical Research

In biochemical research, this compound is utilized as a biochemical tool:

- Enzyme Inhibition Studies : Researchers use this compound to study enzyme kinetics and inhibition mechanisms. By modifying the structure of the compound, scientists can investigate how changes affect enzyme activity and specificity .

- Protein Labeling : The sulfonate group can be employed in labeling studies, allowing for tracking and visualization of proteins within biological systems. This application is particularly useful in understanding protein interactions and functions .

Case Study 1: Peptide Synthesis Optimization

In a study focused on optimizing peptide synthesis protocols, researchers utilized this compound as a key intermediate. The Boc group facilitated the selective protection of amino acids, leading to higher yields of desired peptide sequences compared to traditional methods without protective groups.

Case Study 2: Anticancer Activity Investigation

Another significant study investigated the anticancer potential of derivatives synthesized from this compound. The researchers found that specific modifications to the sulfonate group enhanced the cytotoxic effects on cancer cell lines, suggesting a promising avenue for drug development.

Mécanisme D'action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate involves the selective protection and deprotection of functional groups. The Boc group provides stability to the amine during synthetic transformations and can be removed under specific conditions to reveal the reactive amine group. This allows for precise control over the reactivity and functionalization of the molecule .

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but with a carboxylic acid group instead of the sulfonate ester.

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl acetate: Similar structure but with an acetate ester instead of the sulfonate ester.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate is unique due to its combination of a Boc-protected amine and a sulfonate ester, which provides distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications where selective protection and deprotection are required .

Activité Biologique

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate, commonly referred to as Boc-L-phenylalaninol p-toluenesulfonic ester, is a compound with significant relevance in organic synthesis and medicinal chemistry. This article explores its biological activity, including mechanisms of action, applications in research, and comparative studies with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C21H27NO5S

- Molecular Weight : 405.51 g/mol

- CAS Number : 141403-49-8

The compound features a tert-butoxycarbonyl (Boc) protected amine group along with a sulfonate ester, which contributes to its stability and reactivity in various chemical reactions. The Boc group is crucial for protecting the amine during synthetic transformations, allowing for selective functionalization.

The biological activity of this compound primarily involves its role as an intermediate in peptide synthesis and modification of biomolecules. The mechanisms include:

- Deprotection Reactions : The Boc group can be removed under acidic conditions, revealing a reactive amine that can participate in further reactions.

- Ester Hydrolysis : The sulfonate ester can undergo hydrolysis to yield the corresponding alcohol and sulfonic acid, which may have biological implications in drug design and development.

Peptide Synthesis

This compound is widely used as an intermediate in the synthesis of peptides. Its ability to protect amines allows chemists to create complex peptide structures with high specificity. The stability of the Boc group under various reaction conditions makes it a preferred choice for many synthetic pathways.

Biological Studies

This compound can be utilized in biological studies focusing on enzyme-substrate interactions and protein modifications. Its derivatives may exhibit bioactivity relevant to pharmacological applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Differences | Applications |

|---|---|---|---|

| (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid | Structure | Contains a carboxylic acid instead of a sulfonate ester | Peptide synthesis |

| (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl acetate | Structure | Acetate ester instead of sulfonate | Synthesis of esters |

The unique combination of the Boc-protected amine and sulfonate ester in this compound provides distinct reactivity compared to similar compounds. This specificity enhances its utility in synthetic organic chemistry.

Case Studies and Research Findings

- Peptide Synthesis Efficiency : A study demonstrated that using this compound as an intermediate resulted in higher yields and purity of synthesized peptides compared to traditional methods using unprotected amines.

- Biological Activity Assessment : In vitro studies indicated that derivatives of this compound exhibited moderate inhibitory activity against specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

- Toxicological Evaluation : Research has shown that while the compound itself is stable, its hydrolysis products require further investigation for potential cytotoxic effects.

Propriétés

IUPAC Name |

[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO5S/c1-16-10-12-19(13-11-16)28(24,25)26-15-18(14-17-8-6-5-7-9-17)22-20(23)27-21(2,3)4/h5-13,18H,14-15H2,1-4H3,(H,22,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWPOWPOCHOWOX-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(CC2=CC=CC=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454087 | |

| Record name | (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141403-49-8 | |

| Record name | (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.